tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine core modified with a tert-butyl carbamate group and a 2,4-dichloropyrimidin-5-ylmethyl-methylamino side chain.
Properties
Molecular Formula |
C16H24Cl2N4O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-7-5-6-12(22)10-21(4)9-11-8-19-14(18)20-13(11)17/h8,12H,5-7,9-10H2,1-4H3 |
InChI Key |
CLXJBNSMJKKWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(C)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl Pyrrolidine-1-carboxylate Intermediate
- The starting material is typically pyrrolidine , which is protected at the nitrogen with a tert-butyl carbamate (Boc) group to form tert-butyl pyrrolidine-1-carboxylate.
- Protection is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
- This step ensures the nitrogen is protected, preventing unwanted side reactions in subsequent steps.
Coupling with 2,4-Dichloropyrimidin-5-ylmethyl Moiety
- The key step is the nucleophilic substitution of one chlorine atom on the 2,4-dichloropyrimidine ring by the methylamino group on the pyrrolidine intermediate.
- The 2,4-dichloropyrimidine is first converted to a reactive intermediate, often by chlorination or by using commercially available 2,4-dichloropyrimidine derivatives.
- The reaction is carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- A base such as potassium carbonate (K2CO3) is added to deprotonate the amine and facilitate nucleophilic attack.
- The reaction temperature is maintained around 80 °C for several hours (typically 5–16 hours) under an inert atmosphere to prevent side reactions.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- Purification is performed by silica gel column chromatography using mixtures of dichloromethane and methanol or ethyl acetate and hexane as eluents.
Final Purification and Characterization
- The purified compound is obtained as a white to off-white solid.
- Characterization is done by NMR spectroscopy , mass spectrometry (MS) , and chromatographic purity analysis .
- Typical yields for the coupling step range from 70% to 95%, depending on reaction optimization.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Boc Protection | Pyrrolidine + Boc2O + base (e.g., triethylamine) | DCM | RT | 2–4 h | >90 | Standard carbamate protection |
| 2 | Methylaminomethylation | Formaldehyde + methylamine (or equivalent) | MeOH or EtOH | RT to 50 °C | 4–8 h | 80–90 | Mannich-type or reductive amination |
| 3 | Nucleophilic Aromatic Substitution | tert-butyl 2-(methylaminomethyl)pyrrolidine-1-carboxylate + 2,4-dichloropyrimidine + K2CO3 | DMF or DMSO | 80 °C | 5–16 h | 70–95 | Inert atmosphere, purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the dichloro groups can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex organic molecules with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
This compound is under investigation for its potential as a pharmaceutical agent. Its biological activity may stem from its ability to interact with various molecular targets, particularly kinases involved in signaling pathways. For instance, it has shown promise as an inhibitor of PfCDPK1 (Plasmodium falciparum Calcium-dependent Protein Kinase 1), critical in malaria parasite life cycles. Related compounds have demonstrated low nanomolar IC50 values against this target, indicating potential antimalarial properties.
Research indicates that the compound can engage in non-covalent interactions such as hydrogen bonding and van der Waals forces, which enhance its biological efficacy. The dichloro groups on the pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization and exploration of its biological activities.
Chemical Reactions
The compound is versatile in chemical reactions, including:
- Substitution Reactions : The dichloro groups can be substituted with various nucleophiles.
- Oxidation and Reduction : It can participate in redox reactions to modify its functional groups.
- Coupling Reactions : Involvement in coupling reactions like Suzuki-Miyaura coupling to synthesize more complex molecules.
Antimalarial Research
A study focusing on the inhibition of PfCDPK1 revealed that derivatives of tert-butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate exhibited significant antimalarial activity. The research highlighted the structure-activity relationship (SAR) that could guide future drug development targeting malaria.
Synthesis Optimization
Research aimed at optimizing synthetic routes for this compound has demonstrated improved yields through the use of high-purity reagents and controlled reaction conditions, underscoring its industrial relevance.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloro groups on the pyrimidine ring can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, which contribute to its overall activity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Pyrimidine Reactivity: The target compound’s 2,4-dichloropyrimidine moiety is more reactive toward nucleophilic substitution than mono-chloro analogs (e.g., compounds 10 and 11) due to increased electron deficiency. This reactivity is comparable to brominated pyridines () but less stable than fluoropyrimidines () .
Physical Properties: Melting points for sulfonyl/sulfinyl analogs (116–119°C vs. 98–100°C) suggest that electron-withdrawing groups enhance crystallinity. The target compound’s dichloro-pyrimidine group may similarly increase melting point relative to non-halogenated analogs .
Biological Activity
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a tert-butyl ester group and a dichloropyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 389.32 g/mol. The presence of the dichloropyrimidine enhances its solubility and stability, which is crucial for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H24Cl2N4O2 |
| Molecular Weight | 389.32 g/mol |
| Density | Predicted: 1.284 g/cm³ |
| Boiling Point | Predicted: 450.4 °C |
| pKa | Predicted: -2.18 |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, particularly kinases involved in various signaling pathways. The compound has shown promise as an inhibitor of certain plasmodial kinases, which are critical in the life cycle of malaria parasites.
A study highlighted the significance of targeting PfCDPK1 (Plasmodium falciparum Calcium-dependent Protein Kinase 1), revealing that related compounds exhibited IC50 values in the low nanomolar range against this target . This suggests that tert-butyl derivatives could potentially serve as effective antimalarial agents by disrupting essential kinase activities.
Antimalarial Activity
The compound's antimalarial potential was evaluated through various in vitro assays. It demonstrated significant inhibitory effects against Plasmodium falciparum, with EC50 values indicating strong efficacy at micromolar concentrations. The mechanism appears to involve interference with the parasite's metabolic processes during different life cycle stages .
Enzyme Inhibition Studies
Molecular docking studies have been employed to predict the binding interactions between the compound and its targets. These studies indicated favorable binding affinities due to hydrophobic interactions and hydrogen bonding with key amino acid residues in the active sites of enzymes like PfCDPK1 and others involved in signal transduction pathways .
Case Studies
Case Study 1: Inhibition of Plasmodial Kinases
In a detailed study by Kato et al., several pyrimidine derivatives were synthesized and tested for their ability to inhibit PfCDPK1. The most potent compound from this series had an IC50 value of 17 nM, showcasing how structural modifications can enhance biological activity .
Case Study 2: Comparative Analysis with Similar Compounds
Comparative studies involving structurally similar compounds revealed that the presence of the dichloropyrimidine moiety significantly enhances the inhibitory activity against kinases compared to compounds lacking this feature. This was demonstrated through both biochemical assays and molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
